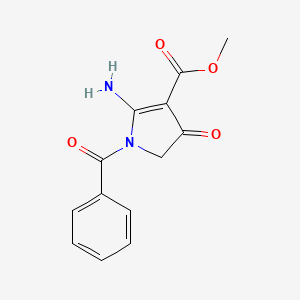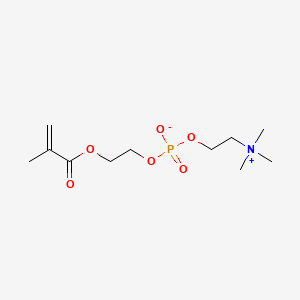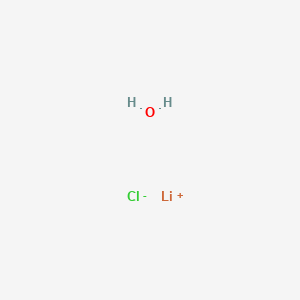![molecular formula C14H22N4O2 B7853879 3-Amino-2-[4-butoxycarbonyl(piperazino)]pyridine](/img/structure/B7853879.png)
3-Amino-2-[4-butoxycarbonyl(piperazino)]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-2-[4-butoxycarbonyl(piperazino)]pyridine is a chemical compound that features a piperazine ring substituted with a butyl group and an aminopyridine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-[4-butoxycarbonyl(piperazino)]pyridine typically involves the following steps:
Starting Materials: The synthesis begins with piperazine and 2-nitro-5-halopyridine.
Nucleophilic Substitution: Piperazine undergoes nucleophilic substitution with 2-nitro-5-halopyridine to form an intermediate.
N-Protection: The intermediate is then protected using Boc anhydride to form a Boc-protected piperazine derivative.
Catalytic Hydrogenation: The nitro group is reduced to an amino group using catalytic hydrogenation, resulting in the formation of this compound
Industrial Production Methods
The industrial production method involves:
Raw Materials: 5-bromine-2-nitropyridine and piperazine.
Nucleophilic Substitution: The reaction is carried out in a mixed solvent of an alcohol organic solvent and water, with acid as a catalyst.
N-Protection and Catalytic Hydrogenation: The piperazine is reacted with Boc anhydride, followed by catalytic hydrogenation to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-Amino-2-[4-butoxycarbonyl(piperazino)]pyridine undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) in ethanol.
Substitution: Nucleophilic substitution reactions typically use halogenated pyridines and piperazine
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted piperazine derivatives
Applications De Recherche Scientifique
3-Amino-2-[4-butoxycarbonyl(piperazino)]pyridine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly kinase inhibitors and receptor modulators.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in the study of biological pathways and molecular interactions.
Mécanisme D'action
The mechanism of action of 3-Amino-2-[4-butoxycarbonyl(piperazino)]pyridine involves its interaction with specific molecular targets:
Molecular Targets: The compound binds to kinase-inactive conformations, inhibiting kinase activity.
Pathways Involved: It affects signaling pathways related to cell growth and proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
- tert-Butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate
- tert-Butyl 4-(3-aminopyridin-4-yl)piperazine-1-carboxylate .
Uniqueness
3-Amino-2-[4-butoxycarbonyl(piperazino)]pyridine is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities compared to its analogs .
Propriétés
IUPAC Name |
butyl 4-(3-aminopyridin-2-yl)piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O2/c1-2-3-11-20-14(19)18-9-7-17(8-10-18)13-12(15)5-4-6-16-13/h4-6H,2-3,7-11,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUDVNFLWUOLCKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)N1CCN(CC1)C2=C(C=CC=N2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6-(1-NH2Et)-4-(3-(dimethylamino)Pr)-2-Et-2H-benzo[b]-1,4-oxazin-3(4H)-one diHCl](/img/structure/B7853820.png)


![2-[2-ethoxy-5-(4-ethylpiperazin-1-yl)sulfonylphenyl]-5-methyl-7-propyl-1H-imidazo[5,1-f][1,2,4]triazin-4-one;dihydrochloride](/img/structure/B7853860.png)





